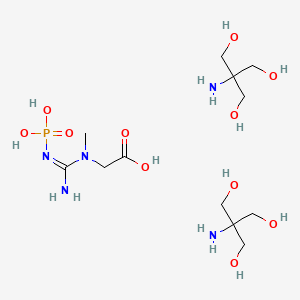

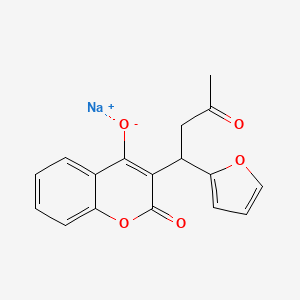

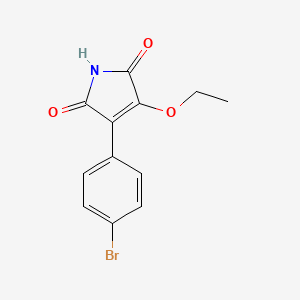

![molecular formula C14H22O5 B13817284 3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)

3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dipropylene glycol dimethacrylate is a chemical compound widely used in various industrial applications. It is a dimethacrylate ester of dipropylene glycol, characterized by its ability to form cross-linked polymers. This compound is known for its versatility and is commonly used in the production of coatings, adhesives, and dental materials .

Métodos De Preparación

Dipropylene glycol dimethacrylate is synthesized through the esterification of dipropylene glycol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

In industrial production, the process is scaled up to accommodate larger quantities. The reaction mixture is continuously stirred and heated to maintain the optimal reaction conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Dipropylene glycol dimethacrylate undergoes various chemical reactions, primarily involving its methacrylate groups. Some of the common reactions include:

Polymerization: The methacrylate groups can undergo free radical polymerization to form cross-linked polymers.

Copolymerization: Dipropylene glycol dimethacrylate can copolymerize with other monomers, such as styrene or acrylates, to form copolymers with tailored properties.

Aplicaciones Científicas De Investigación

Dipropylene glycol dimethacrylate has a wide range of scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

Biology: In biological research, dipropylene glycol dimethacrylate is used in the preparation of hydrogels and other biomaterials.

Industry: Dipropylene glycol dimethacrylate is widely used in the production of coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism of action of dipropylene glycol dimethacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical properties, thermal stability, and chemical resistance to the resulting materials .

Comparación Con Compuestos Similares

Dipropylene glycol dimethacrylate can be compared with other similar compounds, such as ethylene glycol dimethacrylate and polypropylene glycol dimethacrylate. While all these compounds share the ability to form cross-linked polymers, they differ in their molecular structures and properties .

Ethylene glycol dimethacrylate: This compound has a shorter glycol chain compared to dipropylene glycol dimethacrylate, resulting in different mechanical and thermal properties.

Polypropylene glycol dimethacrylate: This compound has a longer glycol chain, which can influence the flexibility and toughness of the resulting polymers.

Conclusion

Dipropylene glycol dimethacrylate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo polymerization and cross-linking reactions makes it valuable in the development of advanced materials with enhanced properties. By understanding its preparation methods, chemical reactions, and applications, researchers and industry professionals can continue to explore and utilize this compound in various fields.

Propiedades

Fórmula molecular |

C14H22O5 |

|---|---|

Peso molecular |

270.32 g/mol |

Nombre IUPAC |

3-[3-(2-methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H22O5/c1-11(2)13(15)18-9-5-7-17-8-6-10-19-14(16)12(3)4/h1,3,5-10H2,2,4H3 |

Clave InChI |

AXEOCMRRJYBQKV-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(=O)OCCCOCCCOC(=O)C(=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)

![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)